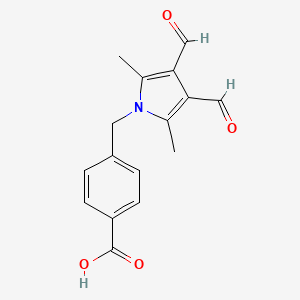

4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Organotin(IV) Complexes for Biological Applications

Organotin(IV) complexes derived from pyrrole-substituted benzoic acids, similar in structure to the chemical , have been synthesized and characterized. These complexes exhibit distinct biological activities, including toxicity against various bacteria and fungi. Their geometry and spectral properties have been thoroughly investigated, pointing towards potential applications in medicinal chemistry and biochemistry (Shahid et al., 2005).

Advanced Materials with Temperature-Sensitive Fluorescence

Aryl-substituted pyrrole derivatives, closely related to the target compound, have been found to possess unique fluorescence properties that are responsive to temperature changes. This characteristic enables their use in the development of thermo-responsive materials for temperature monitoring, highlighting the compound's significance in materials science and engineering (Han et al., 2013).

Antimicrobial and Antitubercular Agents

New analogs of 4-pyrrol-1-yl benzoic acid, along with derived oxadiazole, triazole, and pyrrole ring systems, have shown promising results as potential antibacterial and antitubercular agents. These compounds have been synthesized and evaluated for their in vitro activities, demonstrating the chemical's applicability in the search for new therapeutic agents (Joshi et al., 2008).

EphA2 Receptor Modulation

Research has clarified the application of a 2,5-dimethylpyrrolyl benzoic acid derivative in inhibiting the enzymatic activity of the EphA2 receptor, among others. This adjustment in the compound's description reflects its potential in molecular biology and pharmacology, especially in the context of receptor-ligand interactions and their implications in disease (Swidergall et al., 2018).

Electropolymerization for Improved Materials

The electropolymerization and electrocopolymerization of pyrrole derivatives, including those modified with benzoic acid moieties, have been explored for enhancing the properties of poly(pyrrole) layers. These studies offer insights into the compound's utility in creating advanced materials with applications in electronics and nanotechnology (Schneider et al., 2017).

Mechanism of Action

Target of Action

The primary targets of the compound 4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in the synthesis of fatty acids and nucleic acids respectively, which are essential for cell growth and replication.

Mode of Action

The compound interacts with its targets by binding to the active sites of the Enoyl ACP Reductase and DHFR enzymes . This binding interaction inhibits the normal function of these enzymes, leading to disruption in the synthesis of fatty acids and nucleic acids.

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes affects the fatty acid synthesis pathway and the folate pathway respectively. The disruption in these pathways leads to a decrease in the production of essential components required for cell growth and replication .

Result of Action

The result of the compound’s action is the inhibition of cell growth due to the disruption in the synthesis of fatty acids and nucleic acids . This makes the compound potentially useful in situations where the inhibition of cell growth is desired, such as in the treatment of bacterial infections or cancer.

Future Directions

The retrieved papers suggest that related compounds have potential uses in the biological and medical sciences due to their pronounced docking properties and biological activity . This suggests that “4-((3,4-diformyl-2,5-dimethyl-1H-pyrrol-1-yl)methyl)benzoic acid” and similar compounds could be subjects of future research in these fields.

Properties

IUPAC Name |

4-[(3,4-diformyl-2,5-dimethylpyrrol-1-yl)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-10-14(8-18)15(9-19)11(2)17(10)7-12-3-5-13(6-4-12)16(20)21/h3-6,8-9H,7H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPLKKZBJIUBVPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1CC2=CC=C(C=C2)C(=O)O)C)C=O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(3-(o-tolyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805127.png)

![(1S,2R,4S,6R)-9-(9H-Fluoren-9-ylmethoxycarbonyl)-9-azatricyclo[4.2.1.02,4]nonane-4-carboxylic acid](/img/structure/B2805134.png)

![N-{2-[(2-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2805136.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2805137.png)

![1,5-Bis(benzo[d]thiazol-2-ylthio)pentane](/img/structure/B2805143.png)

![(E)-2-Cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2805144.png)

![N-{2-[(4-chlorophenyl)sulfonyl]ethyl}-2-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B2805147.png)